molecular formula C12H6Br4O2 B13730928 2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol CAS No. 36511-35-0

2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol

Cat. No.: B13730928
CAS No.: 36511-35-0
M. Wt: 501.79 g/mol
InChI Key: CMQUQOHNANGDOR-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol is a brominated phenolic compound It is characterized by the presence of multiple bromine atoms and hydroxyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol typically involves the bromination of phenolic compounds. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pH conditions. For example, the bromination of phenol can be achieved using bromine in an aqueous solution with a catalyst such as iron(III) bromide.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where phenolic precursors are treated with bromine or bromine-containing reagents in reactors designed to handle the exothermic nature of the reaction. The process may also include purification steps to isolate the desired product and remove any by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form less brominated phenols.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Less brominated phenols or completely debrominated phenols.

    Substitution: Phenolic compounds with various functional groups replacing the bromine atoms.

Scientific Research Applications

2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Used in the production of flame retardants and other brominated compounds.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol involves its interaction with biological molecules. The bromine atoms and hydroxyl groups can form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. This compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromophenol
  • 2,6-Dibromophenol
  • 3,5-Dibromophenol

Comparison

Compared to other dibromophenols, 2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol has additional bromine atoms and hydroxyl groups, which may enhance its reactivity and biological activity

Properties

CAS No.

36511-35-0

Molecular Formula

C12H6Br4O2

Molecular Weight

501.79 g/mol

IUPAC Name

2,3-dibromo-4-(2,4-dibromo-5-hydroxyphenyl)phenol

InChI

InChI=1S/C12H6Br4O2/c13-7-4-8(14)10(18)3-6(7)5-1-2-9(17)12(16)11(5)15/h1-4,17-18H

InChI Key

CMQUQOHNANGDOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=CC(=C(C=C2Br)Br)O)Br)Br)O

Origin of Product

United States

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